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Compound of Interest |

2-Hydroxy-3-
Compound Name:
isopropylbenzaldehyde
CAS No.: 67372-96-7
\ J

Part 1: Executive Summary

2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7), also known as 3-
isopropylsalicylaldehyde, is a critical intermediate in the synthesis of Schiff base ligands,
pharmaceuticals, and coordination complexes.[1] Its structural duality—possessing both a
phenolic hydroxyl group and an aldehyde moiety in an ortho arrangement—creates a strong
intramolecular hydrogen bond.[1] This feature significantly influences its reactivity, spectral
signature, and chromatographic behavior.[1]

This guide provides a standardized protocol for the identification, purity assessment, and
structural validation of this compound.[1] Unlike generic aldehyde analysis, this protocol
accounts for the specific "ortho-effect" which alters standard IR and NMR signals, ensuring
accurate characterization.[1]

Part 2: Chemical Identity & Physicochemical
Profile[1][2]

Before instrumental analysis, verify the fundamental properties against the reference standards
below.
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Property Specification Notes

2-Hydroxy-3-(propan-2-
IUPAC Name Y y-3-(prop
yl)benzaldehyde

Caution: Do not confuse with
CAS Number 67372-96-7 3-isopropylbenzaldehyde (CAS
34246-57-6).[1][2]

Molecular Formula C10H1202
Molecular Weight 164.20 g/mol
) o Color deepens upon oxidation.
Appearance Light yellow to amber oil/liquid 1]
) Poorly soluble in water; pH-
B Soluble in MeOH, EtOH, N
Solubility dependent solubility due to
DMSO, DCM
phenol.[1]
Phenolic proton is less acidic
Acidity (pKa) ~8.0 - 8.5 (Predicted) than typical phenols due to H-

bonding.[1]

Part 3: Spectroscopic Characterization (The
Fingerprint)[1]
Nuclear Magnetic Resonance (NMR)

The ortho-hydroxyl group creates a distinct "deshielding” environment.[1] Standard aldehyde
parameters must be adjusted.

Protocol:
e Solvent: CDCIs (Preferred for observing H-bonding) or DMSO-de.[1]
e Concentration: 10-15 mg in 0.6 mL solvent.

o Reference: TMS (0.00 ppm).
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Expected *H NMR Signals (400 MHz, CDCls):

Shift (6 ppm)

Multiplicity

Integration

Assignment

Mechanistic
Insight

11.20-11.50

Singlet

1H

-OH (Phenolic)

Diagnostic:
Highly
deshielded due
to strong
intramolecular H-
bond with C=0.

[1]

9.80-9.95

Singlet

1H

-CHO (Aldehyde)

Typical aldehyde
range; distinct
from the OH
signal.[1]

7.30 -7.50

Doublet/Multiplet

2H

Ar-H (4,[1] 6)

Aromatic
protons.[1][3]
Position 6 is
deshielded by
C=0.[1]

6.90 - 7.00

Triplet (t)

1H

Ar-H (5)

Pseudo-triplet
due to coupling
with H4 and H6.

[1]

3.30 - 3.40

Septet (J =7 Hz)

1H

-CH(CHs)2

Methine proton

of the isopropyl
group.[1]

1.20-1.25

Doublet (3 =7
Hz)

6H

-CH(CHs)2

Methyl protons of
the isopropyl
group.[1]

Infrared Spectroscopy (FT-IR)
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The intramolecular hydrogen bond weakens the carbonyl double bond character, shifting the
absorption frequency lower than typical benzaldehydes.[1]

» Method: ATR (Attenuated Total Reflectance) on neat liquid.[1]
o Key Absorptions:

o v(C=0): 1650-1665 cm~! (Standard aldehydes are ~1700 cm~1.[1] This "Red Shift"
confirms the ortho-hydroxy arrangement).[1]

o v(0O-H): 3000-3500 cm~1 (Broad/Weak).[1] Often obscured by C-H stretches due to
chelation.[1]

o V(C-H, Aldehyde): 2750 & 2850 cm~* (The "Fermi Doublet").[1]

Part 4: Chromatographic Purity Assessment[1]
HPLC-UV/Vis Protocol

Challenge: Phenols can ionize in neutral mobile phases, leading to peak tailing.[1] Solution:
Acidified mobile phase ensures the molecule remains neutral (protonated), yielding sharp
peaks.[1]

Method Parameters:
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Parameter Setting

C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

Column
150 mm, 3.5 um
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
) 0-2 min: 30% B; 2-15 min: 30% - 90% B; 15-20
Gradient .
min: 90% B
Flow Rate 1.0 mL/min
) UV @ 254 nm (Aromatic) and 330 nm
Detection . .
(Phenolate/Conjugation band)
Temperature 30°C

GC-MS Protocol

Ideal for volatility assessment and mass confirmation.[1]
e Inlet: 250°C, Split 20:1.
e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]
e Oven: 60°C (1 min) —» 20°C/min — 280°C (5 min).
e MS Source: EI (70 eV).[1]
e Diagnostic lons (m/z):
o 164 (M+*): Parent ion (Strong).[1]
o 149 (M - 15): Loss of methyl group from isopropyl.[1]

o 121: Loss of isopropyl group (CsH>7).[1]

Part 5: Analytical Workflow Visualization
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The following diagram illustrates the logical flow for full characterization, from initial
identification to purity validation.

Sample: 2-Hydroxy-3-isopropylbenzaldehyde

Spectroscopic ID (Fingerprinting) Purity Assessment

1H NMR (CDCI3) FT-IR (ATR) HPLC-UV (Acidic pH) GC-MS (El)
Check: OH @ 11.5ppm (H-bond) Check: C=0 Shift (1655 cm-1) Target: >98% Area Target: M+ 164
Check: Isopropyl Septet ) Avoid: Peak Tailing Frag: 149 (M-CH3)
|
1
If Pure

Functional Validation

Schiff Base Test
React w/ Amine -> Imine Formation
Monitor: Disappearance of CHO peak

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for structural confirmation and purity analysis.
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¢ Sielc Technologies. "Separation of Salicylaldehyde on Newcrom R1 HPLC column.” [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Isopropylbenzaldehyde | C10H120 | CID 520680 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 2-Hydroxy-3-isopropylbenzaldehyde | C10H1202 | CID 10171264 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. researchgate.net [researchgate.net]
e 4. youtube.com [youtube.com]

¢ 5. Development of an RP-HPLC method for determination of salicylic acid and its metabolic
intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]

¢ To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 2-
Hydroxy-3-isopropylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599607#analytical-techniques-for-characterizing-2-
hydroxy-3-isopropylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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